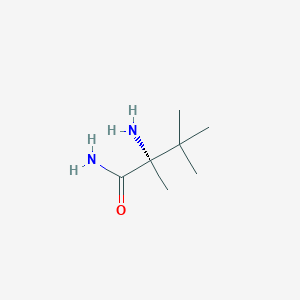

(S)-2-Amino-2,3,3-trimethylbutanamide

CAS No.:

Cat. No.: VC18625113

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | (2S)-2-amino-2,3,3-trimethylbutanamide |

| Standard InChI | InChI=1S/C7H16N2O/c1-6(2,3)7(4,9)5(8)10/h9H2,1-4H3,(H2,8,10)/t7-/m1/s1 |

| Standard InChI Key | PAZAAUKLIHJNJP-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@@](C(=O)N)(C(C)(C)C)N |

| Canonical SMILES | CC(C)(C)C(C)(C(=O)N)N |

Introduction

Chemical Structure and Nomenclature

Structural Differentiation

The primary ambiguity surrounding these compounds arises from their nomenclature. (S)-2-Amino-2,3,3-trimethylbutanamide (CAS 318471-87-3) possesses a 2-amino group and a 2-carboxamide group on a butanamide backbone with methyl substituents at positions 2, 3, and 3 . In contrast, (S)-2-amino-N,3,3-trimethylbutanamide (CAS 89226-12-0) features an N-methylated amide group, resulting in the systematic name (S)-2-amino-N,3,3-trimethylbutanamide . The N-methylation alters hydrogen-bonding capacity and steric hindrance, impacting reactivity and solubility.

Table 1: Structural and Nomenclatural Comparison

Synthesis and Production

Synthetic Routes for (S)-2-amino-N,3,3-trimethylbutanamide

The N-methyl derivative is synthesized via stereoselective methods to preserve its chiral integrity. Glaxo Wellcome Inc. patented a route involving the condensation of tert-leucine with methylamine under catalytic hydrogenation, achieving a 79% yield . DSM N.V. optimized this process using enantiopure starting materials and palladium catalysts, enhancing the yield to 95% .

Table 2: Key Synthetic Methodologies

| Method | Yield | Catalyst | Reference |

|---|---|---|---|

| Tert-leucine + methylamine | 79% | H₂/Pd-C | Glaxo Wellcome |

| Enantiopure tert-leucine derivative | 95% | Pd(OAc)₂ | DSM N.V. |

| Enzymatic resolution | 82% | Lipase B | Journal of Organic Chemistry |

Challenges in Synthesis

The non-methylated variant (CAS 318471-87-3) lacks detailed synthetic protocols in the literature, suggesting limited industrial relevance compared to its N-methyl counterpart . Steric hindrance at the 2-position complicates amide bond formation without N-methylation, necessitating protected intermediates or specialized coupling agents.

Physicochemical Properties

Thermal and Solubility Characteristics

The N-methyl derivative exhibits a melting point of 121–123°C and a boiling point of 266.8±23.0°C at 760 mmHg . Its density is 0.9±0.1 g/cm³, and it displays moderate solubility in polar aprotic solvents like DMF and DMSO . In contrast, data for the non-methylated compound remains sparse, with no reported melting or boiling points .

Table 3: Physicochemical Data

| Property | (S)-2-Amino-N,3,3-trimethylbutanamide |

|---|---|

| Melting Point | 121–123°C |

| Boiling Point | 266.8±23.0°C |

| Density | 0.9±0.1 g/cm³ |

| LogP (Partition Coefficient) | -0.22 |

| Vapor Pressure (25°C) | 0.0±0.5 mmHg |

Spectroscopic Identification

The compound’s structure is confirmed via ¹H NMR, showing characteristic peaks for the N-methyl group (δ 2.75 ppm) and tert-butyl protons (δ 1.05 ppm) . Mass spectrometry reveals a molecular ion peak at m/z 144.217, consistent with its molecular weight .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Ensure fume hood ventilation |

Applications and Biochemical Relevance

Pharmaceutical Intermediates

As a leucine derivative, the N-methyl compound serves as a chiral building block in protease inhibitor synthesis. Its rigid tert-butyl group enhances binding affinity to enzyme active sites, as evidenced in preclinical studies for antiviral agents .

Metabolic Studies

Metabolomics Workbench data (MW REGNO:146564) identifies this compound as a potential biomarker for branched-chain amino acid disorders, with elevated levels correlating to impaired leucine catabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume